REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1.OC=[C:14]1[CH2:19][CH2:18][CH2:17][CH2:16][C:15]1=[O:20]>>[F:1][C:2]([F:10])([F:11])[C:3]1[CH:9]=[C:8]2[C:6](=[CH:5][CH:4]=1)[NH:7][C:14]1[C:15](=[O:20])[CH2:16][CH2:17][CH2:18][C:19]2=1
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Name
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|
Quantity
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5.5 g
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Type
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reactant
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Smiles
|
FC(C1=CC=C(N)C=C1)(F)F
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Name
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2-(hydroxymethylene)cyclohexanone
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Quantity
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3.9 g
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Type
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reactant
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Smiles
|
OC=C1C(CCCC1)=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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to give 2.25 g (29%)
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Name
|
|
Type
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product
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Smiles
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FC(C=1C=C2C=3CCCC(C3NC2=CC1)=O)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |